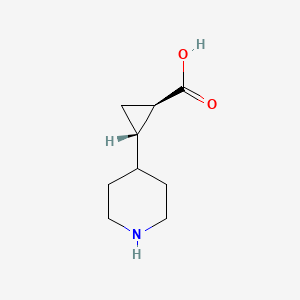

(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds with similar stereochemistry often involves complex chemical reactions. For instance, the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid involves a sequence of reactions including PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni (II) complex .Molecular Structure Analysis

The molecular structure of “(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid” can be determined using the R/S nomenclature system. This system is used to unambiguously assign the handedness of molecules .Wissenschaftliche Forschungsanwendungen

Utilization in Synthetic Chemistry

A study by Wilken et al. (1997) demonstrates the synthesis of new, chiral bicyclic 3-hydroxypiperidines from β-amino alcohols through a high diastereoselective ring expansion. This work showcases the application of (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid in producing chiral piperidine derivatives, highlighting its role in advancing synthetic methodologies (Wilken et al., 1997).

Nanotechnology and Catalysis

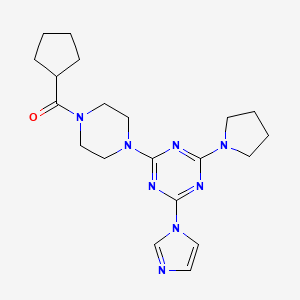

Ghorbani-Choghamarani and Azadi (2015) explored the synthesis and application of Fe3O4-PPCA (Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles) as a novel nanomagnetic reusable catalyst. This study underscores the utility of (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid derivatives in facilitating the efficient synthesis of organic compounds, showcasing its potential in green chemistry and nanocatalysis (Ghorbani-Choghamarani & Azadi, 2015).

Pharmaceutical Research

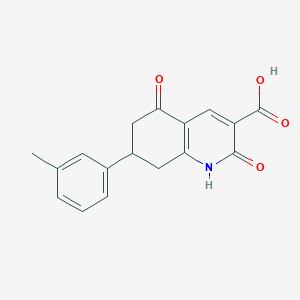

Research into the synthesis of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors has identified (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA) as a crucial pharmacophoric unit. Sato et al. (2016) provide a comprehensive overview of asymmetric synthesis methods for (1R,2S)-vinyl-ACCA, highlighting its significant demand in the development of new antiviral drugs (Sato et al., 2016).

Antimicrobial Applications

A study by Senthilkumar et al. (2009) on novel fluoroquinolones revealed that derivatives of piperidine-4-carboxylic acid exhibit significant in vitro and in vivo antimycobacterial activity against Mycobacterium tuberculosis, including multi-drug-resistant strains. This research underscores the potential of (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid derivatives in developing new antimicrobial agents (Senthilkumar et al., 2009).

Agricultural Chemistry

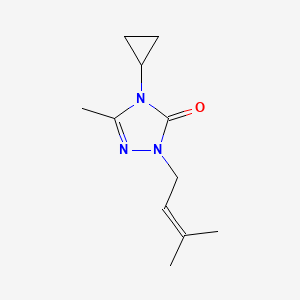

Tian et al. (2009) synthesized N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives from cyclopropanecarboxylic acid, demonstrating excellent herbicidal and fungicidal activities. This illustrates the agricultural application of (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid derivatives in creating effective plant protection products (Tian et al., 2009).

Eigenschaften

IUPAC Name |

(1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-7(8)6-1-3-10-4-2-6/h6-8,10H,1-5H2,(H,11,12)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHXPEXOZWLWCB-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1[C@@H]2C[C@H]2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2752029.png)

![3-(3-methoxybenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2752033.png)

![2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2752035.png)

![6-Oxaspiro[3.5]non-7-en-9-one](/img/structure/B2752045.png)

![N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide](/img/structure/B2752047.png)

![{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B2752048.png)

![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2752049.png)